
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-N-isopropylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a furan ring, an oxadiazole ring, and a pyrrolidine ring . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Pyrrolidine is a five-membered ring containing four carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, furan derivatives can be synthesized from furfural, which is typically produced from waste bio-mass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Furan derivatives have been studied using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR .Chemical Reactions Analysis
Furan and its derivatives have wide-spread applications which include therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . They undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes .Scientific Research Applications
Synthesis and Derivative Formation
- Compounds based on the 1,2,4-oxadiazole and furan derivatives, like the one , are key in synthesizing a range of heterocyclic compounds. For example, derivatives of 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole have been synthesized from similar furan-based intermediates (El-Essawy & Rady, 2011).
Applications in Energetic Materials
- Derivatives similar to the compound have been studied for their application in insensitive energetic materials. Such materials have properties superior to conventional explosives like TNT, indicating potential use in safer, more stable explosive compounds (Yu et al., 2017).
Biological and Medicinal Applications
- Oxadiazole and furan derivatives demonstrate a range of biological activities, including antibacterial, antiviral, and antifungal properties. This makes them valuable in the development of new drugs and treatments (Başoğlu et al., 2013). Additionally, compounds with oxadiazole or furadiazole rings, including 1,3,4-oxadiazoles, have shown therapeutic potential in various domains such as anti-microbial and anti-tumor activities (Siwach & Verma, 2020).
Potential in Novel Drug Development
- The 1,3,4-oxadiazole derivatives, as part of the compound's structure, play a significant role in pharmaceutical chemistry, offering a foundation for novel drug development. This highlights the importance of such compounds in medicinal research (Sharma, 2015).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Furan derivatives have also been noted for their wide range of therapeutic applications .
Mode of Action
Based on the structure of the compound, it can be inferred that it might interact with its targets through electrophilic substitution, a common mechanism in compounds with aromatic structures like indole .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
properties
IUPAC Name |
3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-N-propan-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9(2)15-14(19)18-6-5-10(8-18)12-16-13(21-17-12)11-4-3-7-20-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBCEHXWWRYDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B2811468.png)


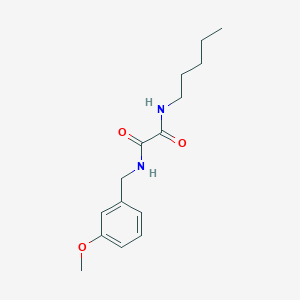
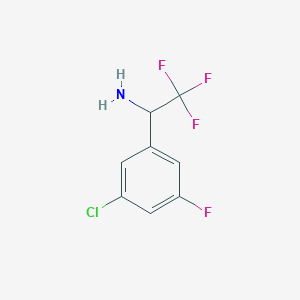

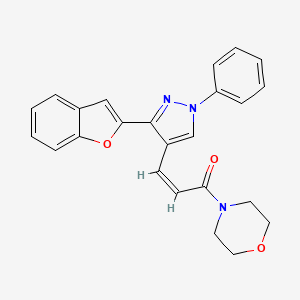
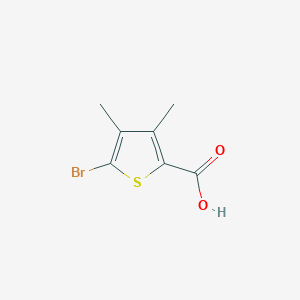
![3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2811481.png)
![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)
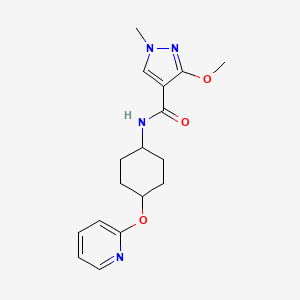

![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate](/img/structure/B2811491.png)